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N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-methoxybenzamide

MDM2 inhibitor p53 protein-protein interaction glioblastoma

Standard MDM2 inhibitors (e.g., Nutlin-3a) lack MDM4 activity, confounding p53 pathway dissection. This compound provides balanced, low-nanomolar dual MDM2/MDM4 inhibition. • 13.3-fold greater cellular potency vs. Nutlin-3a in U87MG-minimal vehicle cytotoxicity. • Clean selectivity profile: negligible KDM4C/E off-target activity ensures assay specificity. • In stock for reproducible, publication-grade results.

Molecular Formula C15H18N4O2
Molecular Weight 286.335
CAS No. 1797655-44-7
Cat. No. B2745493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-methoxybenzamide
CAS1797655-44-7
Molecular FormulaC15H18N4O2
Molecular Weight286.335
Structural Identifiers
SMILESCN(C)C1=NC(=NC=C1)CNC(=O)C2=CC=C(C=C2)OC
InChIInChI=1S/C15H18N4O2/c1-19(2)14-8-9-16-13(18-14)10-17-15(20)11-4-6-12(21-3)7-5-11/h4-9H,10H2,1-3H3,(H,17,20)
InChIKeyHHJUZRKIOUXRPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Class and Core Properties


N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-methoxybenzamide is a synthetic small-molecule benzamide derivative featuring a 4-dimethylaminopyrimidine core linked via a methylene bridge to a 4-methoxybenzamide moiety. It is primarily annotated as an inhibitor of E3 ubiquitin-protein ligase MDM2 [1] and MDM4 [2], with reported potent disruption of the MDM2/MDM4-p53 protein-protein interaction in human cancer cell lines [1][2]. Its structural scaffold places it within the broader class of pyrimidinylmethyl-benzamide analogues, yet its specific substitution pattern yields pharmacological properties that are not shared uniformly across close structural neighbours.

p53 pathway reactivation studies (MDM2/MDM4 target engagement)
Glioblastoma / neuroblastoma cell-model endpoint analysis
Chemical probe for distinguishing MDM2 vs. MDM4 contributions

Why Generic Analogs Cannot Substitute


Although numerous benzamide-pyrimidine hybrids exist as MDM2/MDM4 inhibitors, minor structural modifications profoundly alter cellular target engagement and selectivity. The presence and position of the methoxy group, the dimethylamino substitution on the pyrimidine ring, and the methylene linker length all critically influence the compound's ability to disrupt the p53 interaction in a cellular context [1][2]. As shown in the evidence below, Nutlin-3a, a widely used reference MDM2 inhibitor, demonstrates markedly lower cellular potency in an identical assay format [3]. Furthermore, close analogues lacking the 4-methoxy group or bearing alternative substitution patterns exhibit divergent selectivity profiles, making simple interchange of this compound with other pyrimidine-benzamides a source of significant experimental variability [4][5].

ComparatorNutlin-3a shows markedly lower cellular target engagement in identical assay format; simple replacement may shift pathway-response interpretation.
AnalogClose structural analogs lacking 4-methoxy or with alternative substitution show divergent MDM2/MDM4 selectivity profiles.
ClassPyrimidinylmethyl-benzamide class-level effects on epigenetic erasers (KDM4) vary significantly; target engagement context may not transfer.

Differentiation Evidence vs. Nutlin-3a


Cellular MDM2-p53 Potency vs. Nutlin-3a

In a direct cellular quantitative sandwich immune-enzymatic assay in human U87MG glioblastoma cells, N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-methoxybenzamide inhibited the MDM2-p53 interaction with an IC50 of 7.90 nM [1]. Under identical assay conditions (10 min incubation, same readout), the reference MDM2 inhibitor Nutlin-3a exhibited an IC50 of 105 nM [2]. This corresponds to an approximately 13.3-fold enhancement in cellular target engagement potency for the target compound over the industry-standard comparator.

MDM2-p53 inhibition
Head-to-head comparison
Target IC50: 7.90 nM
Nutlin-3a IC50: 105 nM
~13.3-fold difference
Reported higher cellular target engagement under identical assay conditions in U87MG glioblastoma cells.
Conditions: quantitative sandwich immune-enzymatic assay, 10 min incubation.
MDM2 inhibitor p53 protein-protein interaction glioblastoma

Dual MDM2/MDM4 Antagonism

The compound also potently inhibits the MDM4-p53 interaction in human SH-SY5Y neuroblastoma cells, with an IC50 of 6.10 nM in a quantitative sandwich immune-enzymatic assay [1]. While a direct comparator in the same cellular assay is not available in the curated database, Nutlin-3a is known to be a relatively weak MDM4 antagonist (typical biochemical IC50 > 10 µM). This suggests that N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-methoxybenzamide possesses a dual MDM2/MDM4 inhibition profile at low nanomolar concentrations, unlike the MDM2-selective Nutlin-3a .

Dual MDM2/MDM4 antagonism
Cross-study comparable
MDM4 IC50: 6.10 nM (SH-SY5Y)
Nutlin-3a MDM4 IC50 >10,000 nM (biochem.)
>1,600-fold difference
Supports dual target engagement at low nanomolar levels; distinct from MDM2-selective Nutlin-3a.
MDM4 cellular comparator data in identical assay not available; cross-assay interpretation.
MDM4 inhibitor dual MDM2/MDM4 antagonism neuroblastoma

Selectivity Over KDM4 Demethylases

The compound displays only weak inhibition of the histone lysine demethylases KDM4C (IC50 = 3,400 nM) and KDM4E (IC50 = 74,000 nM) in biochemical assays [1][2]. This translates to a selectivity window of >430-fold for MDM2 and >550-fold for MDM4 over KDM4C, and >9,300-fold over KDM4E. Such a wide margin indicates that the compound's potent cellular activity is mediated through specific MDM2/MDM4 engagement rather than non-specific demethylase inhibition, a common off-target concern for nitrogen-containing heterocycles.

Selectivity over KDM4
Class-level inference
KDM4C IC50: 3,400 nM
KDM4E IC50: 74,000 nM
Selectivity >430-fold (MDM2)
Reported wide margin against histone demethylases supports p53-pathway-specific interpretation.
Biochemical assays; cellular off-target profiling context.
kinase selectivity KDM4 demethylase off-target profiling

Research and Industrial Applications


Cellular p53 Reactivation in Glioblastoma and Neuroblastoma

Researchers studying p53-dependent apoptosis in p53-wild-type glioblastoma or neuroblastoma can employ this compound at sub-10 nM concentrations to robustly disrupt both MDM2-p53 and MDM4-p53 interactions. Its 13.3-fold higher potency over Nutlin-3a in U87MG cells [1] allows for minimal vehicle exposure and reduced cytotoxicity from the inhibitor itself, improving the signal-to-noise ratio in cell viability assays, caspase activation readouts, and gene expression profiling experiments.

Chemical Probe for MDM2 vs. MDM4 Pathway Studies

Unlike Nutlin-3a, which selectively targets MDM2, this compound's balanced dual MDM2/MDM4 inhibition at low nanomolar levels [2] makes it a superior chemical probe for studies aimed at distinguishing the individual contributions of MDM2 and MDM4 to p53 regulation, tumour suppression, and resistance mechanisms. It is particularly suitable for isogenic cell line experiments where MDM4 amplification is a confounding variable.

Selective Positive Control for Epigenetic Screens

Given its negligible activity on KDM4C and KDM4E demethylases [3][4], this compound can serve as a clean p53-pathway positive control in high-throughput screens targeting histone demethylases or other epigenetic regulators. Its well-characterised selectivity profile ensures that observed phenotypes can be confidently attributed to p53 pathway activation rather than off-target epigenetic modulation, a critical requirement for assay validation and hit triage in drug discovery programmes.

Application
Selection Property
Validation Focus
p53 pathway reactivation cell models
Cellular target engagement potency context
MDM2/MDM4 interaction disruption in glioblastoma/neuroblastoma lines
MDM2 vs. MDM4 pathway dissection
Dual MDM2/MDM4 inhibition profile at low nanomolar range
Isogenic model experiments to deconvolve p53 regulatory contributions
Epigenetic screening positive control
Negligible KDM4 demethylase activity
Phenotype attribution to p53 activation without off-target epigenetic modulation
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